A rapidly photo-activatable light-up fluorescent nucleoside and its application in DNA base variation sensing†
Chemical Communications Pub Date: 2016-06-10 DOI: 10.1039/C6CC03098J
Abstract
A new DNA building block (dTetU) bearing a tetrazole and allyloxy group at N-phenyl ring linked through an aminopropynyl linker to the 5-position of 2′-deoxyuridine was synthesized. The modified DNA can be lit up via a photoinduced intramolecular tetrazole–alkene cycloaddition reaction, but quenched when the fully-matched double strand is formed. This conspicuous difference in fluorescence could open a door for DNA single nucleotide polymorphism (SNP) typing.
Recommended Literature
- [1] Nucleus-targeted DNA tetrahedron as a nanocarrier of metal complexes for enhanced glioma therapy†
- [2] Novel 3D-networked melamine–naphthalene–polyamic acid nanofillers doped in vinyl ester resin for higher flame retardancy
- [3] Cellular uptake and trafficking of polydiacetylene micelles†
- [4] N-doped carbon nanotubes encapsulated with FeNi nanoparticles derived from defect-rich, molecule-doped 3D g-C3N4 as an efficient bifunctional electrocatalyst for rechargeable zinc–air batteries†
- [5] Crosstalk between arterial components and bioresorbable, 3-D printed poly-l-lactic acid scaffolds†
- [6] Embroidered electrochemical sensors for biomolecular detection†
- [7] What causes the anomalous aggregation in pluronic aqueous solutions?†
- [8] Society of Public Analysts
- [9] Schottky barrier tuning of the single-layer MoS2 on magnetic metal substrates through vacancy defects and hydrogenation
- [10] Timescales of water transport in viscous aerosol: measurements on sub-micron particles and dependence on conditioning history
Journal Name:Chemical Communications
Research Products
-
CAS no.: 14919-36-9
-
CAS no.: 16284-60-9
-
CAS no.: 10277-44-8
-
CAS no.: 170230-88-3